Oxindole

概要

説明

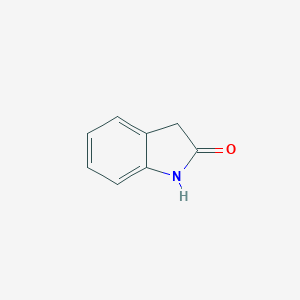

オキシンドール、別名2-インドロンは、化学式C8H7NOを持つ芳香族複素環式有機化合物です。オキシンドールは、6員環のベンゼン環と5員環の窒素含有環が融合した二環式構造を持っています。オキシンドールは、5員環のインドリン環の2位に置換カルボニル基を持つ変性インドリンです。 環状アミドとして分類され、淡黄色の固体です .

製法

合成経路と反応条件: オキシンドールは様々な方法で合成できます。一般的な方法の1つは、α-クロロアセタнилиドのパラジウム触媒による環化です。 この反応は非常に位置選択的であり、α-クロロアセタнилиドをオキシンドールに高い官能基適合性で良好な収率から優れた収率で変換します . 別の方法には、青色光照射下での電荷移動錯体光活性化のための触媒電子受容体としてN-複素環式ニトレニウム塩を使用する方法があります .

工業生産方法: オキシンドールの工業生産では、多くの場合、オキシンドールのα-アリール化を促進するために、パラジウム触媒と配位子を併用します。 この方法は高収率をもたらし、大規模生産に適しています .

準備方法

Synthetic Routes and Reaction Conditions: Oxindole can be synthesized through various methods. One common method involves the palladium-catalyzed cyclization of α-chloroacetanilides. This reaction is highly regioselective and converts α-chloroacetanilides to oxindoles in good to excellent yields with high functional group compatibility . Another method involves the use of N-heterocyclic nitrenium salts as catalytic electron acceptors for charge transfer complex photoactivations under blue light irradiation .

Industrial Production Methods: Industrial production of this compound often involves the use of palladium catalysts and ligands to facilitate the α-arylation of oxindoles. This method provides high yields and is efficient for large-scale production .

化学反応の分析

反応の種類: オキシンドールは、酸化、還元、置換反応など、様々な種類の化学反応を起こします。 アルキルハライドなどの求電子剤と反応することが知られており、カルボニル化合物と反応するとアルドール縮合生成物を与えます .

一般的な試薬と条件: オキシンドールの反応で一般的に使用される試薬には、パラジウム触媒、N-複素環式ニトレニウム塩、アリールハライドなどがあります。 条件としては、青色光照射、大気中の酸素を再酸化剤として使用し、メシチレンまたはトルエンなどの溶媒を使用することがよくあります .

生成される主な生成物: オキシンドールの反応から生成される主な生成物には、アニリドの形式的なC-H、Ar-Hカップリングによって合成される3,3-二置換オキシンドールが含まれます .

科学研究への応用

オキシンドールとその誘導体は、科学研究において幅広い応用範囲を持っています。 がん、中枢神経系の障害、ウイルス感染症など、様々な疾患を標的とした薬剤の開発において、医薬品化学で使用されています . オキシンドール誘導体は、抗ウイルス、抗真菌、抗菌、抗増殖、抗がん、抗炎症、降圧、抗けいれん作用を示すことが示されています . さらに、オキシンドールは、天然物の合成と医薬品活性物質の合成におけるスキャフォールドとして使用されています .

科学的研究の応用

Anticancer Applications

Oxindole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that various this compound compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells.

- Spiro this compound Derivatives : A study evaluated spiro this compound derivatives against MCF-7 (human breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. Compound 6, with a specific N-benzyl substitution, showed significant potency with IC50 values of 3.55 μM and 4.40 μM, respectively. Importantly, these compounds demonstrated non-cytotoxic effects on normal cells (NIH/3T3) .

- Mechanism of Action : The anticancer activity of spirocyclic oxindoles is linked to their ability to induce apoptosis in cancer cells without affecting normal cells. For instance, this compound alkaloids derived from Uncaria tomentosa have shown apoptosis-mediated cytotoxicity against acute lymphoblastic leukemia cells .

- Case Study Table :

| Compound | Cancer Type | IC50 (μM) | Cytotoxicity on Normal Cells |

|---|---|---|---|

| Compound 6 | MCF-7 | 3.55 | Non-cytotoxic |

| Compound 6 | MDA-MB-231 | 4.40 | Non-cytotoxic |

Neuroprotective Effects

Oxindoles have been identified in traditional medicine as neuroprotective agents. Research has shown that certain this compound derivatives possess the ability to protect neuronal cells from oxidative stress and apoptosis.

- Chinese Herbal Medicine : Compounds such as those found in Uncaria rhynchophylla, which contains this compound alkaloids, have demonstrated neuroprotective properties . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

This compound derivatives are also being explored for their anti-inflammatory effects.

- Chiral this compound Analogues : Recent studies have identified chiral this compound-type analogues that exhibit both anti-inflammatory and analgesic properties comparable to traditional steroidal drugs like dexamethasone . These compounds may offer therapeutic alternatives with reduced side effects.

Antiviral Applications

The antiviral potential of oxindoles has been highlighted in studies targeting HIV-1.

- 3-Oxindole Derivatives : A series of 3-oxindole derivatives were synthesized and screened for their inhibitory effects on HIV-1 infection. One compound exhibited an IC50 of 0.4578 μM with a high selectivity index, indicating its potential as a lead compound for developing new anti-HIV agents .

Synthesis and Structural Diversity

The synthesis of oxindoles is continually evolving, with new methodologies being developed to enhance structural diversity and bioactivity.

作用機序

オキシンドールの作用機序には、様々な分子標的や経路との相互作用が含まれます。 例えば、オキシンドール誘導体は、がんの進行に関与する細胞シグナル伝達経路を抑制する受容体型チロシンキナーゼを阻害することが示されています . さらに、ウンカリア・トメントサ由来のオキシンドールアルカロイドは、ジヒドロ葉酸レダクターゼやマウスダブルミニット2ホモログ(MDM2)などの標的を阻害することで、がん細胞のアポトーシスを引き起こすことが報告されています .

類似化合物の比較

オキシンドールは、インドールやスピロオキシンドールなどの他の複素環式化合物に似ています。 オキシンドールは、その二環式構造とインドリン環の2位に置換カルボニル基が存在することで特徴付けられます . 類似の化合物には、3-メチルオキシンドール、セマクサニブ、リンコフィリンなどがあります .

類似化合物のリスト:- インドール

- スピロオキシンドール

- 3-メチルオキシンドール

- セマクサニブ

- リンコフィリン

オキシンドールは、そのユニークな構造と多様な反応性により、科学研究や工業用途の様々な分野で貴重な化合物となっています。

類似化合物との比較

Oxindole is similar to other heterocyclic compounds such as indole and spirothis compound. this compound is unique due to its bicyclic structure and the presence of a substituted carbonyl group at the second position of the indoline ring . Similar compounds include 3-methylthis compound, semaxanib, and rhynchophylline .

List of Similar Compounds:- Indole

- Spirothis compound

- 3-Methylthis compound

- Semaxanib

- Rhynchophylline

This compound’s unique structure and diverse reactivity make it a valuable compound in various fields of scientific research and industrial applications.

生物活性

Oxindole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SARs), and recent advancements in research.

Overview of this compound

This compound is characterized by a bicyclic structure comprising an indole and a carbonyl group. It is naturally occurring in various plant species, including Uncaria tomentosa , commonly known as cat's claw, which has been traditionally used for its health benefits. The structural simplicity and versatility of this compound make it an attractive scaffold for drug development.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, which can be categorized as follows:

- Anticancer Activity : Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, compounds such as Nintedanib and Sunitinib , both this compound derivatives, have shown effectiveness against various cancers by inhibiting angiogenesis and tumor growth .

- Antimicrobial Properties : this compound derivatives have been found to possess significant antibacterial and antifungal activities. A study reported the synthesis of new oxindoles that exhibited potent antibacterial effects against several strains, including Staphylococcus aureus and Escherichia coli .

- Antioxidant Effects : this compound compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

- Other Pharmacological Activities : Additional activities include antiviral, antileishmanial, antitubercular, and anti-inflammatory effects. For example, certain this compound derivatives have shown efficacy in inhibiting the production of pro-inflammatory cytokines .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Modifications at various positions on the this compound ring can enhance or diminish their pharmacological properties. Key findings include:

- The presence of specific substituents at the C-3 position can alter the potency and selectivity of this compound derivatives towards various biological targets.

- Stereochemistry plays a critical role; for instance, the chirality at the C-3 position has been linked to improved binding affinity to target proteins .

Recent Research Findings

Recent studies have focused on synthesizing novel this compound derivatives with enhanced biological activities. Some notable findings include:

- A versatile method for synthesizing new oxindoles from substituted isatins has been developed, yielding compounds with antibacterial properties ranging from 44% to 96% effectiveness .

- Research on this compound semicarbazones has revealed their potential as multifunctional agents with antibacterial, antifungal, and antioxidant properties .

Case Studies

- Nintedanib : Approved for treating idiopathic pulmonary fibrosis (IPF), Nintedanib exemplifies the therapeutic potential of oxindoles in managing chronic lung diseases through its antiproliferative action .

- Sunitinib : This tyrosine kinase inhibitor is used for renal cell carcinoma treatment. Its mechanism involves blocking multiple receptor tyrosine kinases involved in tumor growth .

特性

IUPAC Name |

1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGFTBXVXVMTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870389 | |

| Record name | 1,3-Dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brown powder; [Alfa Aesar MSDS] | |

| Record name | 2-Oxindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000132 [mmHg] | |

| Record name | 2-Oxindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-48-3 | |

| Record name | Oxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dihydro-(2H)-indol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。